molecular formula C14H10ClIN2O3 B8605573 2-(4-Chlorophenylaminocarbonylamino)-5-iodobenzoic acid

2-(4-Chlorophenylaminocarbonylamino)-5-iodobenzoic acid

Cat. No. B8605573
M. Wt: 416.60 g/mol
InChI Key: NHRGZXCPYNAJIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenylaminocarbonylamino)-5-iodobenzoic acid is a useful research compound. Its molecular formula is C14H10ClIN2O3 and its molecular weight is 416.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H10ClIN2O3

Molecular Weight

416.60 g/mol

IUPAC Name

2-[(4-chlorophenyl)carbamoylamino]-5-iodobenzoic acid

InChI

InChI=1S/C14H10ClIN2O3/c15-8-1-4-10(5-2-8)17-14(21)18-12-6-3-9(16)7-11(12)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)

InChI Key

NHRGZXCPYNAJIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=C(C=C(C=C2)I)C(=O)O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(4-Chlorophenylaminocarbonylamino)-5-iodobenzoic acid was prepared by adding a solution of 4-chlorophenyl isocyanate (15.4 g) in ethyl acetate (60 ml) dropwise, at room temperature, to a stirred suspension of 5-iodoanthranilic acid (26.3 g) in ethyl acetate (150 ml). The mixture was heated at reflux for 1 hour, cooled to ambient temperature and the solid removed by filtration, to give 34 g of the substituted benzoic acid. This (34 g) was added to absolute alcohol (250 ml) saturated with hydrogen chloride gas and heated at reflux for 40 minutes. When cool, the solid was filtered and washed with absolute alcohol (50 ml) to give 27.1 g of 3-(4-chlorophenyl)-6-iodoquinazoline-2,4(1H,3H)-dione, mp 324°-6° C. This product (26.9 g) was added slowly to a mixture of pyridine (25 ml) and phosphoryl chloride (250 ml). The mixture was heated at reflux for 6 hours, when a solution developed. When cool, excess phosphoryl chloride and pyridine were removed by distillation in vacuo. The residue was cautiously added to ice water (500 ml) and the solid filtered. This solid was extracted with dichloromethane (100 ml), the extract concentrated in vacuo and chromatographed on silica using dichloromethane to give 9.7 g of 2-chloro-3-(4-chlorophenyl)-6-iodoquinazolin-4(3H)-one, mp 178°-180° C. This was then treated with 1,2,4-triazole and potassium carbonate in a similar manner to Example 1 to give 3-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)-6-iodoquinazolin-4(3H)-one, mp 206°-208° C. (Compound 2).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
26.3 g
Type
reactant
Reaction Step Two

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